N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21-13-10-18-14-19(23-22(26)17-8-4-5-9-17)11-12-20(18)24(21)15-16-6-2-1-3-7-16/h1-3,6-7,11-12,14,17H,4-5,8-10,13,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITSQHBNDIGZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with cyclopentanecarboxylic acid, followed by cyclization and subsequent benzylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoline derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide. For instance, derivatives of tetrahydroquinoline have shown promising results against various cancer cell lines. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their role as potential anticancer agents .
2. Neuropharmacological Effects
The compound's structure suggests possible interactions with neurokinin receptors, which are implicated in several neurological disorders. Compounds with similar frameworks have been studied for their effects on pain modulation and treatment of psychiatric disorders . The ability to act as a receptor antagonist may provide therapeutic avenues for managing conditions such as anxiety and depression.
3. Antimicrobial Properties
There is emerging evidence that tetrahydroquinoline derivatives possess antimicrobial activity. Studies have demonstrated that modifications to the benzyl group can enhance the efficacy of these compounds against various bacterial strains. This positions this compound as a candidate for further exploration in antimicrobial drug development .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a related compound in inhibiting the growth of human colon cancer (HT29) and prostate cancer (DU145) cell lines. The results indicated a significant reduction in cell viability at concentrations that did not adversely affect normal cells. Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cancer progression .
Case Study 2: Neuropharmacological Research
In a neuropharmacological study, researchers investigated the effects of tetrahydroquinoline derivatives on anxiety-related behaviors in animal models. The findings revealed that these compounds could reduce anxiety-like behavior without causing sedation, indicating their potential as anxiolytics .
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tetrahydroquinoline derivatives with carboxamide substituents. Below is a detailed comparison with five structurally related analogs, focusing on synthesis, physicochemical properties, and substituent effects.
Key Observations :
- Substituent Effects on Yield: The benzoyl derivative (2.14) exhibits the highest yield (66%), likely due to the stability of the benzoyl group during synthesis. In contrast, aminobenzoyl derivatives (e.g., 2.15) show lower yields (56%), possibly due to competing side reactions involving the amine group .
- Melting Points : Electron-withdrawing groups (e.g., benzoyl in 2.14) correlate with higher melting points (193–195°C), whereas sulfur-containing substituents (e.g., 2.13) reduce melting points (148–150°C), likely due to decreased crystallinity .
Physicochemical and Functional Group Analysis
- Cyclopentanecarboxamide vs.
- Benzyl vs. Hydrazine-Thiocarbonyl Substituents : The 1-benzyl group in the target compound introduces steric bulk absent in hydrazine-thiocarbonyl analogs (2.12–2.15). This could influence binding affinity in enzyme inhibition assays, though experimental validation is needed.
Crystallographic and Computational Insights
- Tools like Mercury CSD () and SHELXL () are critical for analyzing crystal packing and intermolecular interactions in similar compounds. For example, hydrazine-thiocarbonyl derivatives (2.12–2.15) may exhibit distinct hydrogen-bonding patterns compared to the target compound’s benzyl group, affecting solid-state stability .
Implications of Structural Differences
- Synthetic Scalability : The target compound’s benzyl group may require protective strategies during synthesis, contrasting with the straightforward acylation reactions used for hydrazine derivatives .
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The compound has the following molecular attributes:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O2 |
| Molecular Weight | 362.47 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The structure features a quinoline core which is known for its diverse biological activities, including anticancer properties and interactions with various biological targets .
The precise mechanism of action of this compound is not fully elucidated. However, it is hypothesized to interact with specific enzymes and receptors due to its structural components. The quinoline moiety may facilitate DNA intercalation, potentially inhibiting replication and transcription processes .
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the compound's structural analogs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
In vitro studies utilizing the MTT assay have been employed to evaluate the cytotoxic effects of related compounds on human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). These studies typically measure cell viability and proliferation rates post-treatment .
Other Biological Effects
Beyond anticancer activity, derivatives of the tetrahydroquinoline class have been investigated for their potential anti-inflammatory and antimicrobial properties. The presence of functional groups in these compounds often enhances their biological activity across different assays .
Case Studies and Research Findings
- Anticancer Efficacy : A study assessing the anticancer activity of a related quinoline derivative demonstrated a significant reduction in cell viability in HT29 cells after 48 hours of treatment. The compound exhibited an IC50 value comparable to established chemotherapeutics .
- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound to key proteins involved in cancer progression. Results indicated a strong interaction with EGFR tyrosine kinase, suggesting a potential pathway for therapeutic intervention in cancer treatment .
- In Vivo Studies : Preliminary in vivo studies have shown that related compounds can effectively reduce tumor growth in animal models without significant toxicity. These findings support further exploration into the clinical applications of tetrahydroquinoline derivatives .
Q & A
Advanced Research Question
- Enzyme Inhibition : IC determination against targets like fatty acid synthase (FAS) using fluorometric or colorimetric assays (e.g., NADPH consumption monitoring) .
- Cell-Based Assays : Cytotoxicity screening in cancer cell lines via MTT or ATP-luminescence assays.
- Binding Studies : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) to quantify target affinity.
How should discrepancies between theoretical and experimental elemental analysis data be addressed?
Advanced Research Question
- Re-Analysis : Repeat combustion analysis or use high-resolution mass spectrometry (HRMS) for accurate mass validation.
- Purity Check : Confirm via HPLC or TLC; impurities (e.g., unreacted precursors) may skew results.
- Synthesis Review : Re-examine stoichiometry (e.g., molar ratios in acylhydrazine couplings) .
What methodologies are recommended for evaluating acute toxicity?
Advanced Research Question
- In Vivo LD : Oral administration in rodent models (e.g., rats) with dose escalation (e.g., >500 mg/kg) and mortality monitoring over 14 days .
- Histopathology : Post-mortem organ analysis (liver, kidneys) for necrosis or inflammation.
- In Vitro Cytotoxicity : HepG2 or HEK293 cell lines to estimate therapeutic indices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
